molecular formula C10H17NO B055307 1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone CAS No. 120892-98-0

1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone

Cat. No.: B055307
CAS No.: 120892-98-0
M. Wt: 167.25 g/mol
InChI Key: GEFYWFCYXBGFGS-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are a class of aromatic compounds characterized by a five-membered ring containing one nitrogen atom. This specific compound is notable for its acetyl group at the 1-position and four methyl groups at the 2, 3, 4, and 5 positions, making it a highly substituted pyrrole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the cyclization of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) is unique due to its high degree of substitution, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

1-[(2R,5R)-2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFYWFCYXBGFGS-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(N1C(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=C([C@H](N1C(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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